molecular formula C10H18O2 B072783 Cyclohexyl butyrate CAS No. 1551-44-6

Cyclohexyl butyrate

Cat. No.: B072783
CAS No.: 1551-44-6
M. Wt: 170.25 g/mol
InChI Key: VZHUBBUZNIULNM-UHFFFAOYSA-N
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Description

Cyclohexyl butyrate, also known as butanoic acid cyclohexyl ester, is an organic compound with the molecular formula C10H18O2. It is a colorless liquid with a fruity odor, often used in the flavor and fragrance industry. The compound is known for its pleasant aroma, reminiscent of fruits like pineapple and apple .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl butyrate is typically synthesized through the esterification of cyclohexanol with butyric acid. The reaction is catalyzed by concentrated sulfuric acid, which acts as a dehydrating agent to drive the reaction to completion. The general reaction is as follows:

Cyclohexanol+Butyric AcidH2SO4Cyclohexyl Butyrate+Water\text{Cyclohexanol} + \text{Butyric Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexanol+Butyric AcidH2​SO4​​Cyclohexyl Butyrate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where cyclohexanol and butyric acid are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl butyrate, being an ester, primarily undergoes hydrolysis, transesterification, and reduction reactions.

  • Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to cyclohexanol and butyric acid.

    Cyclohexyl Butyrate+WaterH+or OHCyclohexanol+Butyric Acid\text{this compound} + \text{Water} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Cyclohexanol} + \text{Butyric Acid} Cyclohexyl Butyrate+WaterH+or OH−​Cyclohexanol+Butyric Acid

  • Transesterification: this compound can react with another alcohol to form a different ester and release cyclohexanol.

    Cyclohexyl Butyrate+AlcoholCatalystNew Ester+Cyclohexanol\text{this compound} + \text{Alcohol} \xrightarrow{\text{Catalyst}} \text{New Ester} + \text{Cyclohexanol} Cyclohexyl Butyrate+AlcoholCatalyst​New Ester+Cyclohexanol

  • Reduction: Reduction of this compound can yield cyclohexanol and butanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Cyclohexanol and butyric acid.

    Transesterification: New ester and cyclohexanol.

    Reduction: Cyclohexanol and butanol .

Scientific Research Applications

Cyclohexyl butyrate finds applications in various fields due to its unique properties:

Mechanism of Action

The mechanism of action of cyclohexyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanol and butyric acid, which can then participate in various biochemical pathways. Butyric acid, for instance, is known to have anti-inflammatory and metabolic regulatory effects, which can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Cyclohexyl butyrate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl butyrate. These compounds share similar ester functional groups but differ in their alkyl chains, leading to variations in their physical and chemical properties.

This compound stands out due to its unique combination of cyclohexyl and butyrate groups, which contribute to its distinct aroma and chemical behavior.

Properties

IUPAC Name

cyclohexyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHUBBUZNIULNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061769
Record name Butanoic acid, cyclohexyl ester
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; fresh floral odour reminiscent of benzyl butyrate; intense sweet taste
Record name Cyclohexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl butanoate
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Solubility

slightly, almost insoluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexyl butanoate
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Record name Cyclohexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.953-0.959
Record name Cyclohexyl butyrate
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CAS No.

1551-44-6
Record name Cyclohexyl butyrate
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Record name Cyclohexyl butyrate
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Record name Cyclohexyl butyrate
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Record name Butanoic acid, cyclohexyl ester
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Record name Butanoic acid, cyclohexyl ester
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Record name Cyclohexyl butyrate
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Record name CYCLOHEXYL BUTYRATE
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Record name Cyclohexyl butanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexyl butyrate, and what spectroscopic techniques are used for its characterization?

A1: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [, ]. Spectroscopic techniques commonly used for its characterization include molecular mechanics for determining geometry and internal rotation parameters [], infrared spectroscopy for identifying functional groups, and mass spectrometry for determining the molecular weight and fragmentation pattern.

Q2: How is this compound synthesized, and what are the common catalytic approaches?

A2: this compound is typically synthesized via the esterification of butyric acid with cyclohexanol [, ]. Several catalysts have been explored for this reaction, including:

  • Ammonium ferric sulfate: This catalyst has shown promising results, achieving a yield of 21.6% for this compound under optimized conditions [].
  • Sodium bisulfate: This readily available and inexpensive catalyst has demonstrated good catalytic activity, achieving yields of 77.9%~89.0% for a range of cyclohexyl esters, including this compound [].
  • Microwave irradiation: This technique can significantly accelerate the esterification reaction. Using NaHSO4 as a catalyst, microwave irradiation resulted in a 12-fold increase in reaction rate compared to conventional heating [].

Q3: What are the applications of this compound?

A3: this compound is primarily used as a fragrance ingredient []. Its pleasant odor makes it a valuable component in various products, including perfumes, cosmetics, and cleaning products.

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